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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) data

for samarium-doped nickel oxide (Sm-doped NiO) materials. Due to the limited availability of

comprehensive XPS studies on Sm-doped NiO thin films, this document compares the findings

from a detailed study on Sm-doped NiO nanoparticles with a thorough analysis of undoped NiO

thin films. This comparison serves to highlight the influence of samarium doping on the surface

chemistry and electronic structure of nickel oxide.

Quantitative Data Comparison
The following table summarizes the key XPS data obtained from the analysis of undoped NiO

thin films and Sm-doped NiO nanoparticles. The data for the undoped NiO film is sourced from

a study by B. S. Shinhmar et al. (2021), while the data for the Sm-doped NiO nanoparticles is

based on the work of S. Gnanam and V. Raj (2014).
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Parameter Undoped NiO Thin Film[1]
1% Sm-doped NiO
Nanoparticles[2]

Ni 2p Binding Energies (eV)

Ni 2p3/2 853.8, 855.7 854.1, 855.9

Ni 2p1/2 871.4, 873.2 872.9, 879.6

Satellite Peaks 861.1, 879.1 -

O 1s Binding Energies (eV) 529.4, 531.3 529.5, 531.2

Sm 3d Binding Energies (eV) Not Applicable
1083.5 (Sm 3d5/2), 1110.5

(Sm 3d3/2)

Atomic Concentration (%)

Ni 48.5 47.2

O 51.5 51.8

Sm - 1.0

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and

comparison of XPS data. The protocols for the synthesis and analysis of the undoped NiO thin

films and Sm-doped NiO nanoparticles are outlined below.

Synthesis of Undoped NiO Thin Films
Undoped nickel oxide thin films were deposited on a glass substrate using a spray pyrolysis

technique. The precursor solution was prepared by dissolving nickel chloride hexahydrate

(NiCl₂·6H₂O) in deionized water. The solution was then sprayed onto the preheated substrate,

which was maintained at a temperature of 450°C. The spray rate and distance between the

nozzle and the substrate were optimized to ensure uniform film deposition.

Synthesis of Sm-doped NiO Nanoparticles
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Samarium-doped NiO nanoparticles were synthesized via a chemical co-precipitation method.

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and samarium nitrate hexahydrate

(Sm(NO₃)₃·6H₂O) were used as precursors. The desired stoichiometric amounts of the

precursors were dissolved in deionized water. A precipitating agent, such as sodium hydroxide

(NaOH), was then added dropwise to the solution under constant stirring, leading to the

formation of a precipitate. The precipitate was subsequently washed, dried, and calcined at a

high temperature to obtain the Sm-doped NiO nanoparticles.

XPS Analysis Protocol
The surface elemental composition and chemical states of the samples were analyzed using

an X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).

Before analysis, the samples were subjected to an argon ion etch to remove surface

contaminants. High-resolution spectra were recorded for the Ni 2p, O 1s, and Sm 3d regions.

The binding energies were calibrated using the C 1s peak at 284.8 eV as a reference.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the XPS analysis of doped thin films,

from sample preparation to data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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